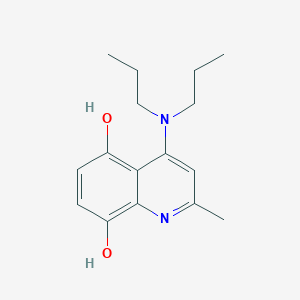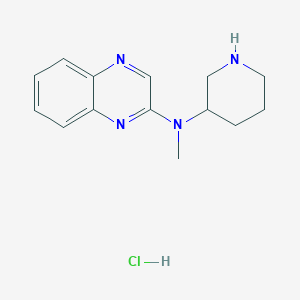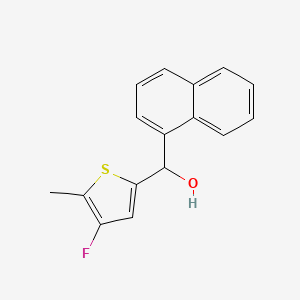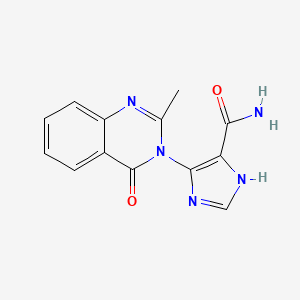
3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a thiazole ring and a chromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2,4-dimethylthiazole with a suitable chromenone precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds like 2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid have comparable chemical properties and applications.
Uniqueness
3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one is unique due to its combination of a thiazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61928-52-7 |
|---|---|
Formule moléculaire |
C14H11NO3S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C14H11NO3S/c1-7-14(19-8(2)15-7)11-6-18-12-5-9(16)3-4-10(12)13(11)17/h3-6,16H,1-2H3 |
Clé InChI |
GHKXCLPWBGXFST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C2=COC3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)


![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)






![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)

